molecular formula C6H10O2 B2955336 cis-2,3-Dimethylcyclopropanecarboxylic acid CAS No. 2388503-72-6

cis-2,3-Dimethylcyclopropanecarboxylic acid

Cat. No.: B2955336
CAS No.: 2388503-72-6
M. Wt: 114.14 g/mol
InChI Key: VEQMUQZKBLIXLT-NGQZWQHPSA-N
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Description

cis-2,3-Dimethylcyclopropanecarboxylic acid: is an organic compound with the molecular formula C6H10O2 and a molecular weight of 114.14 g/mol . This compound is characterized by a cyclopropane ring substituted with two methyl groups at the 2 and 3 positions and a carboxylic acid group at the 1 position. It is a valuable compound in organic synthesis due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-2,3-Dimethylcyclopropanecarboxylic acid typically involves the cyclopropanation of suitable precursors. One common method is the reaction of 2,3-dimethyl-2-butene with a diazo compound in the presence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often include an inert atmosphere and a solvent like dichloromethane or toluene to facilitate the cyclopropanation process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: cis-2,3-Dimethylcyclopropanecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

cis-2,3-Dimethylcyclopropanecarboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of cis-2,3-Dimethylcyclopropanecarboxylic acid involves its interaction with molecular targets and pathways. The cyclopropane ring’s strained structure makes it highly reactive, allowing it to participate in various chemical reactions. The carboxylic acid group can form hydrogen bonds and interact with enzymes or receptors, influencing biological processes. The compound’s reactivity and structural features enable it to modulate specific pathways and exert its effects .

Comparison with Similar Compounds

Uniqueness: cis-2,3-Dimethylcyclopropanecarboxylic acid is unique due to its specific cis-configuration, which imparts distinct reactivity and properties compared to its trans-isomer and other cyclopropane derivatives. This configuration influences its chemical behavior and interactions with biological targets, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

2388503-72-6

Molecular Formula

C6H10O2

Molecular Weight

114.14 g/mol

IUPAC Name

(2R,3S)-2,3-dimethylcyclopropane-1-carboxylic acid

InChI

InChI=1S/C6H10O2/c1-3-4(2)5(3)6(7)8/h3-5H,1-2H3,(H,7,8)/t3-,4+,5?

InChI Key

VEQMUQZKBLIXLT-NGQZWQHPSA-N

Isomeric SMILES

C[C@@H]1[C@@H](C1C(=O)O)C

SMILES

CC1C(C1C(=O)O)C

Canonical SMILES

CC1C(C1C(=O)O)C

solubility

not available

Origin of Product

United States

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